molecular formula C21H26N2O2S B5637778 (3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(phenylthio)acetyl]pyrrolidin-3-amine

(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(phenylthio)acetyl]pyrrolidin-3-amine

Cat. No. B5637778
M. Wt: 370.5 g/mol
InChI Key: GJXWXUUFAYCBLV-VQTJNVASSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrrolidine derivatives involves multi-step chemical reactions, including Michael addition and alkylation processes. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a related compound, is synthesized through an efficient and stereoselective process involving asymmetric Michael addition and stereoselective alkylation, demonstrating the complexity and specificity required in synthesizing such compounds (Fleck et al., 2003).

Molecular Structure Analysis

Molecular structure determination is critical for understanding the physical and chemical behavior of compounds. X-ray crystallography and NMR spectroscopy are common methods used for structural analysis. For example, the structure of "5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile" was elucidated using X-ray crystallography, highlighting the importance of these techniques in determining the arrangement of atoms within a molecule (Mohamed et al., 2017).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals are essential for its application. Studies on related compounds, such as the kinetics and mechanism of transformation reactions involving pyrrolidine derivatives, provide insights into their chemical behavior. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide into a thiazolidin-4-one derivative has been extensively studied, revealing the role of base, acid, and hydroxide-ion catalyses (Sedlák et al., 2003).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are vital for the practical application of any chemical compound. These properties are determined through experimental measurements and computational chemistry techniques. For instance, "4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate" has been characterized for its crystal structure, providing valuable information on its physical properties and stability (Pedroso et al., 2020).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, reactivity with other functional groups, and stability under various conditions, is crucial for the development and application of organic compounds. Studies on similar compounds, like the reaction of pyridine derivatives with various reagents, help in understanding the chemical versatility and reactivity patterns of these molecules (Rebstock et al., 2003).

properties

IUPAC Name

1-[(3S,4R)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-22(2)20-14-23(21(24)15-26-18-7-5-4-6-8-18)13-19(20)16-9-11-17(25-3)12-10-16/h4-12,19-20H,13-15H2,1-3H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXWXUUFAYCBLV-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)OC)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(phenylthio)acetyl]pyrrolidin-3-amine

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